(2,2-Dimethyl-1,3-dioxan-5-yl)methanol
Overview
Description
The compound "(2,2-Dimethyl-1,3-dioxan-5-yl)methanol" is a dioxolane derivative, which is a class of organic compounds featuring a 1,3-dioxolane ring. This particular compound has been the subject of research due to its potential as a chiral auxiliary in asymmetric synthesis, which is a key area in the production of enantiomerically pure substances .
Synthesis Analysis
The synthesis of related dioxolane compounds has been reported in the literature. For instance, a chiral version of the compound, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol, was synthesized for use as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters. This synthesis involves bidentate chelation-controlled alkylation of glycolate enolate . Another study corrected the stereochemical assignments of a similar compound, (2,2-dimethyl-5-phenyl-[1,3]dioxolan-4-yl)-methanol, through unambiguous synthesis involving the reaction of (S)-O-TBS-mandelic aldehyde with vinyl magnesium chloride .
Molecular Structure Analysis
The crystal structure of a related compound, (4R, 5R)(5-Hydroxymethyl-2,2-dimethyl-[1,3]dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, has been determined. It crystallized in the monoclinic system and featured intramolecular hydrogen bonds, which are crucial for the stability of the molecular structure. The configuration of the carbon atoms in the dioxolane ring was found to be in the R form, and the hydroxyl groups were positioned on the same side of the ring .
Chemical Reactions Analysis
Although not directly related to the compound , research on the electrooxidation of 2,5-dimethyl- and tetramethyl-thiophene in methanol has shown the formation of 2,5-dimethoxy adducts. This study provides insight into the reactivity of methyl groups in the presence of methanol and could be relevant for understanding the chemical behavior of methanol derivatives like "(2,2-Dimethyl-1,3-dioxan-5-yl)methanol" .
Physical and Chemical Properties Analysis
The physical and chemical properties of "(2,2-Dimethyl-1,3-dioxan-5-yl)methanol" and its derivatives are influenced by the dioxolane ring and the substituents attached to it. The crystal structure analysis provides some information on the density and molecular weight, which are important for understanding the compound's behavior in different phases. The presence of hydroxyl groups and their potential for hydrogen bonding can affect solubility and reactivity .
Scientific Research Applications
Catalysis and Chemical Reactions
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol has been recognized for its role in heterogeneously catalysed condensations, particularly in the acid-catalysed condensation of glycerol with various aldehydes to form [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. Solid acids were evaluated as heterogeneous catalysts for this transformation, highlighting the compound's significance in synthesizing potential novel platform chemicals, especially as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).
Asymmetric Synthesis
In asymmetric synthesis, (2,2-Dimethyl-1,3-dioxan-5-yl)methanol derivatives have been employed as chiral auxiliaries. For instance, (S)-(4R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized and used in the bidentate chelation-controlled alkylation of glycolate enolate, showcasing the compound's utility in producing chiral α-hydroxy esters (Jung, Ho, & Kim, 2000).
Crystal Structure Analysis
The crystal structure of derivatives of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol has been a subject of study. One such compound, (4R, 5R)(5-Hydroxymethyl-2, 2-dimethyl-[1,3] dioxolan-4-yl)-bis-(4-methoxy-phenyl)-methanol, was synthesized and its crystal structure was determined, revealing insights into the configuration of the dioxolane ring and the presence of intramolecular hydrogen bonds (Li, Wang, & Chen, 2001).
Chemical Transformations
The compound has been involved in various chemical transformations. For example, in the study of the transformation of cyanoacetylenic alcohols, derivatives of (2,2-Dimethyl-1,3-dioxan-5-yl)methanol played a key role in the reaction mechanisms (Mal’kina et al., 2006).
Organic Synthesis
It has been utilized in organic synthesis as well, particularly in organocatalytic asymmetric Michael addition reactions. These reactions involved 2,2-dimethyl-1,3-dioxan-5-one with various nitro alkenes using proline-based catalysts, demonstrating the compound's utility in synthesizing polyfunctional nitro ketones (Enders & Chow, 2006).
Biofuel Research
Interestingly, (2,2-Dimethyl-1,3-dioxan-5-yl)methanol-derived compounds have also been evaluated as potential biofuels. Their thermal properties were studied, indicating the compound's relevance in the development of alternative, environmentally friendly fuels (Batista et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)9-4-6(3-8)5-10-7/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAUZIVCHJIXAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393889 | |
Record name | (2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol | |
CAS RN |
4728-12-5 | |
Record name | [2,2-Dimethyl-1,3-dioxan-5-yl)methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4728-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,2-dimethyl-1,3-dioxan-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Dioxane-5-methanol, 2,2-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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